Rticbm-189
Overview
Description
RTICBM-189 is a potent, brain-penetrant allosteric modulator of the cannabinoid type-1 receptor. It has shown significant efficacy in modulating the receptor’s activity, making it a valuable compound in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of RTICBM-189 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: RTICBM-189 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
RTICBM-189 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the cannabinoid type-1 receptor and its modulation.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in neurological disorders and addiction treatment.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
RTICBM-189 exerts its effects by binding to the cannabinoid type-1 receptor and modulating its activity. This interaction affects various molecular targets and pathways, including the inhibition of cyclic adenosine monophosphate production and the modulation of calcium ion channels .
Comparison with Similar Compounds
RTICBM-189 is unique in its high potency and brain-penetrant properties compared to other cannabinoid type-1 receptor modulators. Similar compounds include:
PSNCBAM-1: Another allosteric modulator of the cannabinoid type-1 receptor.
Fenobam: A negative allosteric modulator of the metabotropic glutamate receptor
This compound stands out due to its selective attenuation of addictive agent-seeking behavior in animal models, making it a promising candidate for further research and development .
Biological Activity
RTICBM-189, a 3-chloro analog of the 1-(phenethyl)urea class, has emerged as a significant compound in the study of cannabinoid receptors, particularly as a negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is characterized by its ability to penetrate the blood-brain barrier effectively, demonstrating a brain/plasma ratio () of 2.0, indicating substantial brain exposure following administration . It has shown no activity across more than 50 protein targets, suggesting a high degree of selectivity for cannabinoid receptors .
As an allosteric modulator, this compound interacts with the CB1 receptor without directly activating it. Instead, it modifies the receptor's response to agonists. The compound has been evaluated using various assays to assess its impact on intracellular signaling pathways:
- Calcium Mobilization Assay : this compound exhibited a pIC50 value of 7.54 in calcium mobilization assays, indicating its potency in inhibiting calcium influx mediated by CB1 receptor activation .
- GTPγS Binding Assay : It demonstrated inhibitory activity against G protein activation in both human and mouse tissues expressing the CB1 receptor .
- cAMP Assays : this compound was also tested for its ability to reverse the inhibition of cAMP production caused by CB1 agonists .
Pharmacokinetics
Pharmacokinetic studies have confirmed that this compound maintains excellent brain permeability but exhibits relatively low metabolic stability in rat liver microsomes. This characteristic could influence its therapeutic window and dosing regimen .
Cocaine-Seeking Behavior
One notable application of this compound is its effect on cocaine-seeking behavior in animal models. In studies where rats were subjected to reinstatement tests for cocaine-seeking behavior, intraperitoneal administration of this compound significantly attenuated these behaviors without affecting locomotion . This suggests potential therapeutic implications for treating addiction disorders.
Effects on Neurotransmission
Research has shown that this compound can inhibit depolarization-induced suppression of excitation (DSE) and reverse the effects of synthetic cannabinoids like JWH018 on neurotransmission in autaptic neurons. This positions this compound as a candidate for further exploration in managing cannabinoid toxicity and related disorders .
Comparative Data Table
The following table summarizes key pharmacological properties and effects observed with this compound compared to other CB1 NAMs:
Compound | pIC50 (Calcium Mobilization) | Brain/Plasma Ratio | Metabolic Stability | Effect on Cocaine-Seeking Behavior |
---|---|---|---|---|
This compound | 7.54 | 2.0 | Low | Significant attenuation |
PSNCBAM1 | Not specified | Not specified | Not specified | Active against JWH018 |
ABD1085 | Not specified | Not specified | Not specified | Ineffective |
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c16-12-4-6-14(7-5-12)19-15(20)18-9-8-11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIPROVSKBYAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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